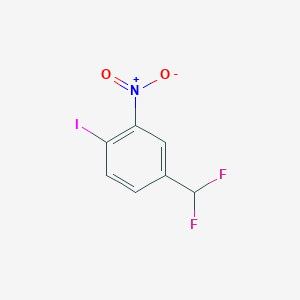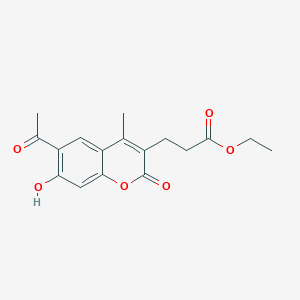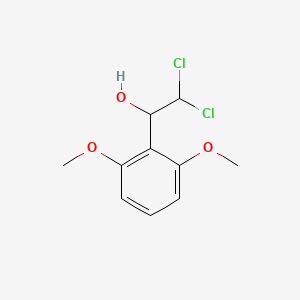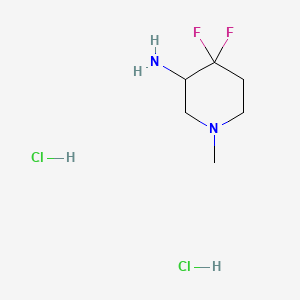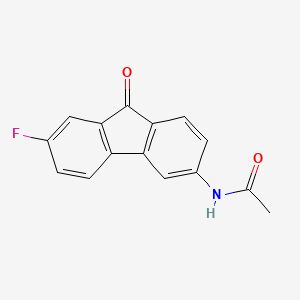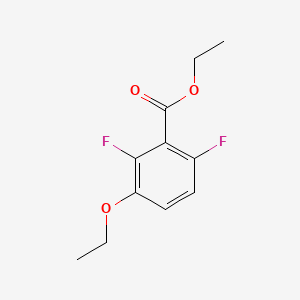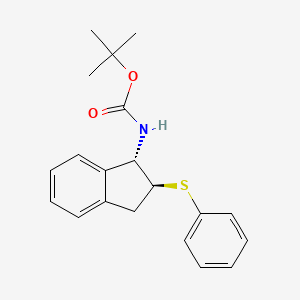
tert-Butyl ((1S,2S)-2-(phenylthio)-2,3-dihydro-1H-inden-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate is a chemical compound with the molecular formula C19H25NO2S It is known for its unique structure, which includes a phenylthio group attached to an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate typically involves the following steps:
Formation of the Indene Ring System: The indene ring system can be synthesized through a series of cyclization reactions starting from suitable precursors.
Introduction of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a halogenated indene derivative.
Carbamate Formation: The final step involves the reaction of the indene derivative with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to remove the phenylthio group or reduce the indene ring.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-thiolated indene derivatives.
Substitution: Carbamate derivatives with different substituents.
Scientific Research Applications
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The indene ring system may also interact with various receptors or proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylethyl N-[(1S,2R)-2-Hydroxycyclohexyl]carbamate: Another carbamate derivative with a different ring system.
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate: A similar compound with slight variations in the substituents.
Uniqueness
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate is unique due to its specific combination of the indene ring system and the phenylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H23NO2S |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S)-2-phenylsulfanyl-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C20H23NO2S/c1-20(2,3)23-19(22)21-18-16-12-8-7-9-14(16)13-17(18)24-15-10-5-4-6-11-15/h4-12,17-18H,13H2,1-3H3,(H,21,22)/t17-,18-/m0/s1 |
InChI Key |
XTWHVBFDFAJZMS-ROUUACIJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)SC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


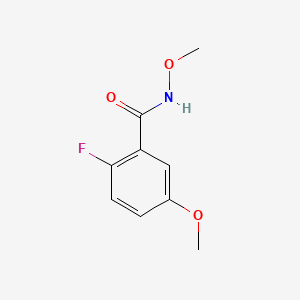
![2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide](/img/structure/B14015310.png)
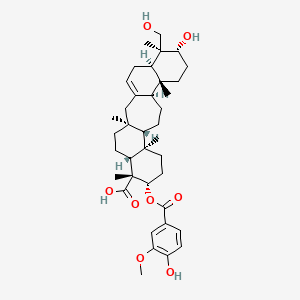
![6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione](/img/structure/B14015330.png)
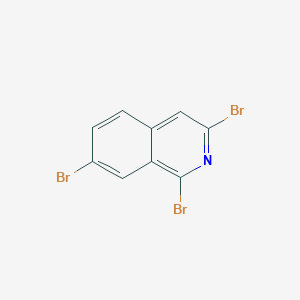
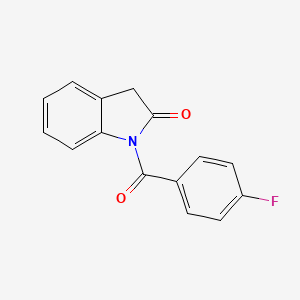
![2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14015347.png)
